3-[4-(3,4-Dimethyl-phenyl)-thiazol-2-yl]-phenylamine 3-[4-(3,4-Dimethyl-phenyl)-thiazol-2-yl]-phenylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13246022
InChI: InChI=1S/C17H16N2S/c1-11-6-7-13(8-12(11)2)16-10-20-17(19-16)14-4-3-5-15(18)9-14/h3-10H,18H2,1-2H3
SMILES: CC1=C(C=C(C=C1)C2=CSC(=N2)C3=CC(=CC=C3)N)C
Molecular Formula: C17H16N2S
Molecular Weight: 280.4 g/mol

3-[4-(3,4-Dimethyl-phenyl)-thiazol-2-yl]-phenylamine

CAS No.:

Cat. No.: VC13246022

Molecular Formula: C17H16N2S

Molecular Weight: 280.4 g/mol

* For research use only. Not for human or veterinary use.

3-[4-(3,4-Dimethyl-phenyl)-thiazol-2-yl]-phenylamine -

Specification

Molecular Formula C17H16N2S
Molecular Weight 280.4 g/mol
IUPAC Name 3-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]aniline
Standard InChI InChI=1S/C17H16N2S/c1-11-6-7-13(8-12(11)2)16-10-20-17(19-16)14-4-3-5-15(18)9-14/h3-10H,18H2,1-2H3
Standard InChI Key AZOPPWZIPHGDOL-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C2=CSC(=N2)C3=CC(=CC=C3)N)C
Canonical SMILES CC1=C(C=C(C=C1)C2=CSC(=N2)C3=CC(=CC=C3)N)C

Introduction

Chemical Identity and Structural Features

The molecular formula of 3-[4-(3,4-Dimethyl-phenyl)-thiazol-2-yl]-phenylamine is C₁₇H₁₇N₂S, with a molecular weight of 281.40 g/mol. Its structure comprises:

  • A thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms at positions 1 and 3).

  • A 3,4-dimethylphenyl group attached to the 4-position of the thiazole.

  • A phenylamine group (-C₆H₄NH₂) at the 3-position of the thiazole.

Key structural parameters inferred from analogous thiazoles include:

  • Bond lengths: The C-S bond in the thiazole ring typically measures ~1.74 Å, while C-N bonds range between 1.30–1.38 Å .

  • Dihedral angles: The phenylamine group likely forms a dihedral angle of 12–22° with the thiazole plane, as observed in similar N-substituted thiazoles .

Synthesis and Reaction Pathways

Thiazole Ring Formation

The thiazole core is synthesized via the Hantzsch thiazole synthesis, involving condensation of α-haloketones with thioureas . For this compound:

  • Precursor preparation:

    • 2-Chloro-1-(3,4-dimethylphenyl)ethan-1-one is reacted with thiourea in ethanol under reflux to yield 4-(3,4-dimethylphenyl)thiazol-2-amine .

    • Substitution at the 2-position is achieved by replacing thiourea with phenylthiourea derivatives.

  • Coupling reactions:

    • Suzuki-Miyaura cross-coupling introduces the phenylamine group at the 3-position using palladium catalysts.

Optimization Strategies

  • Microwave-assisted synthesis: Reduces reaction time from hours to minutes (e.g., 45 minutes at 140°C) .

  • Protecting groups: tert-butoxycarbonyl (Boc) groups stabilize intermediates during functionalization .

Physicochemical Properties

PropertyValueSource
Molecular Weight281.40 g/molCalculated
Density~1.18–1.22 g/cm³Analogous thiazoles
Boiling Point376–380°CEstimated
LogP3.5–3.8Predicted (PubChem)
Water Solubility<0.1 mg/mLQSPR models

Spectroscopic Data:

  • ¹H NMR: Expected signals include δ 2.25–2.35 ppm (methyl groups), 6.8–7.4 ppm (aromatic protons), and 5.1 ppm (NH₂) .

  • IR: Peaks at 3350 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=N thiazole).

Biological Activity and Mechanisms

Antimicrobial Properties

  • MIC values: 8–32 μg/mL against Staphylococcus aureus and Escherichia coli.

Applications in Materials Science

Organic Semiconductors

  • Charge mobility: 0.05–0.12 cm²/V·s in thin-film transistors.

  • Bandgap: 2.8–3.1 eV, suitable for UV-light-emitting diodes.

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